
Methyl 6-chloro-2-methyl-3-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate
Overview
Description
Methyl 6-chloro-2-methyl-3-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate is a useful research compound. Its molecular formula is C15H12ClF3N2O4 and its molecular weight is 376.71 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 6-chloro-2-methyl-3-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidinedione core with a trifluoromethyl group and a benzoate moiety. Its structural formula can be represented as follows:
Key Structural Components:
- Pyrimidinedione Core : Implicated in various biological activities, particularly in enzyme inhibition.
- Trifluoromethyl Group : Enhances lipophilicity and bioactivity.
- Benzoate Moiety : Contributes to the compound's binding affinity to biological targets.
Research indicates that compounds with similar structures often act as inhibitors of specific enzymes involved in metabolic pathways. For instance, BAY-069 , a related compound, has been shown to inhibit branched-chain amino acid transaminases (BCATs), which are crucial in amino acid metabolism and have implications in cancer biology .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits:
- Antioxidant Activity : Similar compounds have shown significant antioxidant properties, suggesting potential protective effects against oxidative stress .
- Enzyme Inhibition : The compound may inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .
Case Studies
- Cancer Cell Lines : In studies involving various cancer cell lines, compounds structurally related to methyl 6-chloro derivatives have exhibited cytotoxic effects, indicating potential as chemotherapeutic agents.
- Neuroprotective Effects : A study evaluating the neuroprotective effects of similar pyrimidinedione compounds found significant inhibition of AChE activity, suggesting therapeutic potential for Alzheimer's disease.
Toxicological Profile
Preliminary toxicity assessments indicate moderate toxicity levels; however, further studies are necessary to establish a comprehensive safety profile.
Properties
IUPAC Name |
methyl 6-chloro-2-methyl-3-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O4/c1-7-9(5-4-8(16)12(7)13(23)25-3)21-11(22)6-10(15(17,18)19)20(2)14(21)24/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQZVJVUENMXGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)OC)Cl)N2C(=O)C=C(N(C2=O)C)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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